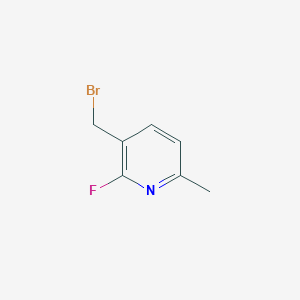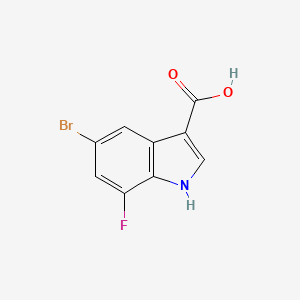
5-Bromo-7-fluoroindole-3-carboxylic Acid
説明
5-Bromo-7-fluoroindole-3-carboxylic Acid (CAS# 1360941-36-1) is a useful research chemical compound . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
Molecular Structure Analysis
The molecular formula of 5-Bromo-7-fluoroindole-3-carboxylic Acid is C9H5BrFNO2 . The structure includes a bromo group at the 5th position and a fluoro group at the 7th position on the indole ring .科学的研究の応用
Cancer Treatment
Indole derivatives, including 5-Bromo-7-fluoroindole-3-carboxylic Acid , have been studied for their potential in treating cancer. These compounds can act as biologically active molecules targeting cancer cells, microbes, and various disorders within the human body . Their role in cell biology is significant, and they exhibit a range of properties that could be vital for developing new cancer therapies.
Microbial Infection Therapy
The antimicrobial properties of indole derivatives make them candidates for treating infections. Research has shown that these compounds can be effective against a variety of microbial pathogens, offering a pathway to new antibiotics or antifungal agents .
Herbicidal Applications
Indole-3-carboxylic acid derivatives have been explored as herbicides, particularly as antagonists to the auxin receptor protein TIR1 . These compounds can inhibit the growth of weeds, offering an environmentally friendly alternative to traditional herbicides. The specific bromo and fluoro substitutions in 5-Bromo-7-fluoroindole-3-carboxylic Acid could enhance these herbicidal properties.
Plant Growth Regulation
Beyond their herbicidal activity, indole derivatives can mimic auxins, a class of phytohormones essential for plant growth. This makes them useful for regulating plant growth and development, potentially improving agricultural yields .
Synthetic Chemistry
The synthesis of indole derivatives is a field of interest in organic chemistry5-Bromo-7-fluoroindole-3-carboxylic Acid can serve as a building block for creating complex natural product scaffolds, expanding the bioactive chemical space for various applications .
作用機序
Target of Action
It is known that indole derivatives, which include 5-bromo-7-fluoroindole-3-carboxylic acid, bind with high affinity to multiple receptors . This suggests that 5-Bromo-7-fluoroindole-3-carboxylic Acid may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Bromo-7-fluoroindole-3-carboxylic Acid may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Bromo-7-fluoroindole-3-carboxylic Acid may have diverse molecular and cellular effects.
特性
IUPAC Name |
5-bromo-7-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBPZDUWFGNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



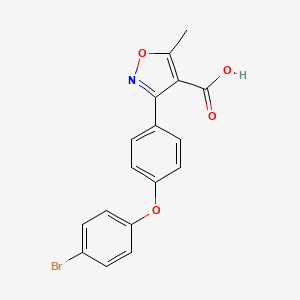
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
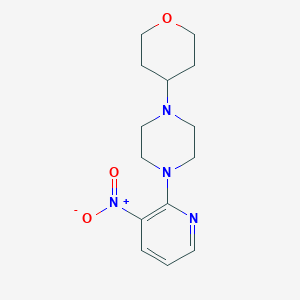
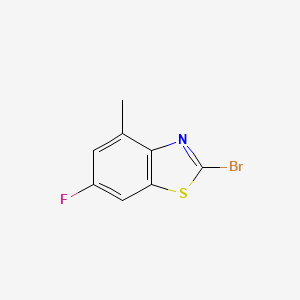
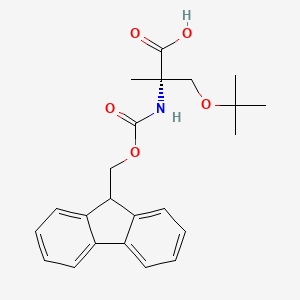
![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
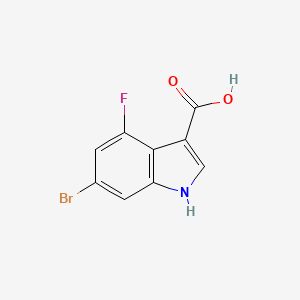
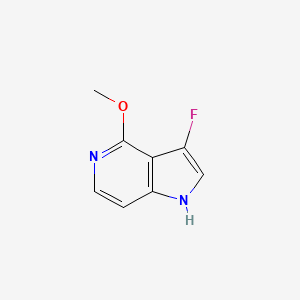
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
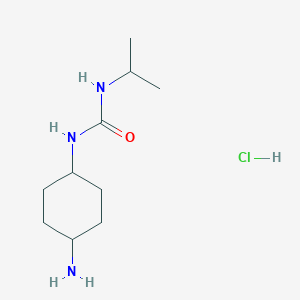
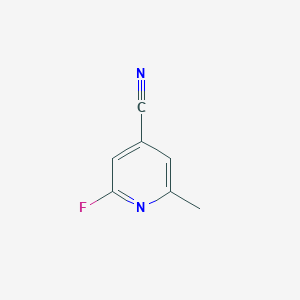
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
